Agelastatin D

Description

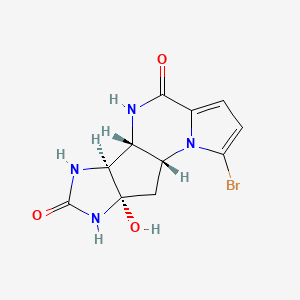

Structure

2D Structure

3D Structure

Properties

CAS No. |

201338-45-6 |

|---|---|

Molecular Formula |

C11H11BrN4O3 |

Molecular Weight |

327.13 g/mol |

IUPAC Name |

(1R,9S,10S,14S)-3-bromo-14-hydroxy-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione |

InChI |

InChI=1S/C11H11BrN4O3/c12-6-2-1-4-9(17)13-7-5(16(4)6)3-11(19)8(7)14-10(18)15-11/h1-2,5,7-8,19H,3H2,(H,13,17)(H2,14,15,18)/t5-,7-,8+,11+/m1/s1 |

InChI Key |

AMKORUFKJJIBRU-GIDNPQMSSA-N |

SMILES |

C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@@]1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |

Canonical SMILES |

C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |

Appearance |

Solid powder |

Other CAS No. |

201338-45-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Agelastatin D |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways for Agelastatins

Proposed Biogenetic Precursors and Intermediates

The biosynthesis of agelastatins is believed to originate from fundamental building blocks and proceed through a series of increasingly complex intermediates. nih.govnih.govmit.edursc.org Two primary hypotheses for the biogenesis of these alkaloids have been put forward, both pointing to the formation of the carbocyclic C-ring through the nucleophilic trapping of a C4-electrophile at the C8 position of a clathrodin (B1669156) derivative. nih.gov

The agelastatins are members of the diverse pyrrole-imidazole family of marine alkaloids, which are thought to be derived from linear biogenetic precursors such as clathrodin, hymenidin, and oroidin (B1234803). nih.govnih.govmit.edursc.org These linear precursors provide the basic skeleton upon which the characteristic tetracyclic framework of the agelastatins is constructed. This shared origin links the agelastatins to a broader class of marine natural products. nih.gov

Feeding studies have provided evidence that the amino acids histidine and ornithine (or proline) serve as the fundamental building blocks for related pyrrole-imidazole alkaloids. nih.govnih.gov These amino acids are incorporated to form the core pyrrole (B145914) and imidazole (B134444) rings that are central to the structure of the entire class of compounds, including the agelastatins.

A key feature of the hypothesized biosynthetic pathway is the role of "pre-agelastatin" derivatives. nih.gov These are advanced intermediates that possess the A, B, and D rings of the final agelastatin structure but have not yet undergone the final cyclization to form the C-ring. The development of a synthetic route to O-methyl-pre-agelastatin D was a critical step in the first total synthesis of (–)-Agelastatin D. nih.gov The successful conversion of these pre-agelastatin intermediates into the final agelastatin products lends strong support to their proposed role in the natural biosynthetic pathway. nih.gov

Hypothesized Mechanisms of Tetracyclic Framework Formation

The construction of the distinctive tetracyclic core of the agelastatins, particularly the cyclopentane (B165970) C-ring, is a pivotal step in their biosynthesis. The proposed mechanisms are based on the inherent chemical reactivity of the biosynthetic precursors. nih.govmit.edursc.org

The formation of the C-ring is hypothesized to occur via a 5-exo-trig cyclization. nih.gov In this proposed mechanism, a pre-agelastatin intermediate is ionized to form a C8-acyliminium ion. This electrophilic center is then attacked by the nucleophilic C4 position, leading to the formation of the C4-C8 bond and the closure of the cyclopentane C-ring. nih.gov This strategy, which leverages the intrinsic chemistry of the proposed intermediates, has been successfully employed in the total synthesis of all known agelastatin alkaloids, providing chemical validation for this biosynthetic hypothesis. nih.gov

The proposed biosynthetic pathway also establishes a connection between the agelastatins and other related natural products, notably cyclooroidin. nih.govnih.gov It is hypothesized that a linear precursor undergoes a 6-exo-trig cyclization, where the pyrrolyl-nitrogen (N12) attacks the C7 position, to form a tricycle analogous to cyclooroidin. nih.gov This tricyclic intermediate would then undergo further transformations, including C2-hydrolysis and C8-oxidation, to yield the pre-agelastatin intermediates that are poised for the final C-ring formation. nih.gov This proposed link is consistent with the acid-promoted conversion of oroidin to cyclooroidin. nih.gov

Enzymatic and Non-Enzymatic Transformations in Biogenesis

The transformation of linear precursors into the complex tetracyclic architecture of Agelastatin D is hypothesized to involve a cascade of both enzyme-mediated and spontaneous chemical reactions. While specific enzymes from the host sponge, Agelas dendromorpha, or its symbionts have not yet been isolated and characterized for the agelastatin pathway, plausible enzymatic and non-enzymatic steps have been proposed based on biomimetic synthetic studies. nih.govnih.govnih.gov

Enzymatic Transformations:

The initial steps of the biosynthesis, leading to the formation of the linear precursor oroidin, are presumed to be under enzymatic control. These likely involve:

Oxidoreductases: The conversion of amino acid precursors, such as proline to the pyrrole-2-carboxylate unit, would necessitate oxidative processes. nih.gov Furthermore, the bromination of the pyrrole ring, a common feature in many marine alkaloids, is catalyzed by halogenases.

Amide Bond Formation: The coupling of the pyrrole-2-carboxylic acid moiety to the aminoimidazole side chain is an amide bond formation that is almost certainly catalyzed by a specific synthetase or ligase.

The key cyclization events leading to the agelastatin core are where the interplay between enzymatic and non-enzymatic steps is most prominent. While some cyclizations may occur spontaneously under physiological conditions, it is plausible that enzymes are involved in controlling the stereochemistry and efficiency of these reactions. nih.gov For instance, the dimerization of precursor molecules in the biosynthesis of related dimeric pyrrole-imidazole alkaloids has been shown to be promoted by enzyme extracts from the producing sponges. nih.gov It is hypothesized that oxidoreductase-catalyzed single-electron transfer (SET) reactions could generate reactive radical cations, initiating the cyclization cascade. nih.gov

Non-Enzymatic Transformations:

A significant portion of the proposed biosynthetic pathway for agelastatins relies on transformations that can also occur non-enzymatically, as demonstrated by numerous total synthesis campaigns. nih.govnih.gov These biomimetic approaches suggest that the inherent chemical reactivity of the biosynthetic intermediates plays a crucial role in the formation of the agelastatin scaffold.

A key proposed non-enzymatic transformation is the intramolecular cyclization of a precursor to form the fused ring system. For instance, the formation of the central cyclopentane C-ring and the imidazolone (B8795221) D-ring of the agelastatins is thought to proceed through a series of cyclization reactions. nih.govnih.gov Synthetic studies have shown that these cyclizations can be triggered by changes in pH. nih.gov One of the pivotal proposed steps is a 5-exo-trig cyclization, where the imidazolone heterocycle acts as a nucleophile to form the C4-C8 bond, a key connection in the agelastatin framework. nih.gov An alternative, or concurrent, non-enzymatic pathway that has been proposed is a Nazarov 4π electrocyclization. nih.gov These reactions, while achievable in a laboratory setting without enzymes, may be facilitated or directed by enzymes in the natural biosynthetic context.

The table below summarizes the key proposed precursors and intermediates in the biogenesis of this compound.

| Compound Type | Compound Name | Proposed Role in Biosynthesis |

| Amino Acid Precursor | L-Proline / L-Ornithine | Source of the pyrrole ring |

| Amino Acid Precursor | L-Histidine | Source of the 2-aminoimidazole moiety |

| Linear Precursor | Oroidin / Clathrodin | Foundational linear pyrrole-imidazole alkaloid |

| Key Intermediate | Pre-agelastatin D | Immediate precursor to the final cyclization |

The following table details the proposed key chemical transformations in the biosynthetic pathway of this compound.

| Transformation | Description | Proposed Mechanism |

| Pyrrole Ring Formation | Biosynthesis of the pyrrole-2-carboxylate unit | Enzymatic oxidation of proline/ornithine |

| Amide Bond Formation | Coupling of the pyrrole and aminoimidazole moieties | Enzymatic ligation |

| C-Ring Formation | Formation of the central cyclopentane ring | 5-exo-trig cyclization and/or Nazarov 4π electrocyclization (potentially enzyme-mediated or non-enzymatic) |

| D-Ring Formation | Formation of the imidazolone ring | Intramolecular cyclization (potentially enzyme-mediated or non-enzymatic) |

Advanced Synthetic Strategies for Agelastatin D and Congeners

Overview of Total Synthesis Approaches to Agelastatins

The pursuit of a viable synthetic route to the agelastatins has led to a variety of elegant and innovative strategies. These approaches can be broadly categorized and compared based on their core strategic decisions, particularly concerning the sequence of ring construction.

Since the first total synthesis of racemic Agelastatin A by Weinreb in 1999, which utilized a hetero-Diels-Alder reaction, numerous other research groups have contributed to the field. nih.govnih.gov Feldman reported the first enantioselective synthesis of (-)-Agelastatin A and B, employing an innovative approach involving alkylidenecarbene C-H insertion. nih.gov Other notable early contributions include strategies based on aziridine (B145994) opening chemistry by Hale and ring-closing metathesis by Davis. nih.govnih.gov

| Principal Investigator(s) | Key Strategy/Reaction | Target Alkaloid(s) | Reference |

| Weinreb (1999) | N-sulfinyl dienophile hetero-Diels-Alder reaction | (±)-Agelastatin A | nih.govnih.gov |

| Feldman (2002) | Alkynyliodonium salts / Alkylidenecarbene C−H insertion | (-)-Agelastatin A & B | nih.gov |

| Hale (2003, 2004) | Aziridine opening chemistry | (-)-Agelastatin A (formal) | nih.gov |

| Davis (2005) | Ring-closing metathesis / N-sulfinyl imine methodology | (-)-Agelastatin A | nih.govnih.gov |

| Movassaghi (2010) | Late-stage C-ring formation, Imidazolone (B8795221) annulation | All known (-)-Agelastatins | nih.govrsc.org |

| Romo (2012) | Bioinspired sequential cyclizations (C-ring then B-ring) | Agelastatin A | nih.gov |

| Gomes (2023) | Orthogonally protected diaminocyclopentenones | (±)-Agelastatin A | acs.orgnih.gov |

A central strategic element in agelastatin synthesis is the timing of the formation of the carbocyclic C-ring. Biosynthetic hypotheses have suggested an early-stage formation of this ring, followed by the construction of the B-ring. nih.gov Many synthetic approaches have mirrored this presumed biosynthetic pathway, constructing the B-ring first, followed by the C-ring. nih.gov

In a significant departure, the Movassaghi group developed a strategy centered on a late-stage C-ring formation. nih.govnih.gov This approach involves a putative biomimetic cyclization of a pre-agelastatin intermediate, which allows for the concomitant introduction of three stereocenters. nih.govnih.gov This late-stage cyclization is proposed to proceed via an ionization to a C8-acyliminium ion, followed by a 5-exo-trig cyclization and subsequent C5-hydroxylation to set the key stereocenters. nih.gov This paradigm offers the advantage of a convergent synthesis, enabling a unified approach to all known agelastatin alkaloids from a common intermediate. nih.govnih.gov

The first enantioselective total synthesis of (–)-Agelastatin D was accomplished as part of a unified strategy to access all known agelastatin alkaloids. nih.govrsc.org This synthesis hinges on a biogenetically-inspired, late-stage formation of the C-ring. nih.gov

The synthesis starts from a known thioester, which is coupled with a stannylurea derivative in the presence of a copper catalyst. This key step, an imidazolone annulation methodology, forms the pre-agelastatin D intermediate, (+)-O-methyl-pre-agelastatin D. nih.gov This intermediate possesses the necessary framework for the crucial C-ring forming cyclization.

Despite the success, the cyclization of the pre-agelastatin D intermediate was found to be less efficient than that of its N-methylated counterpart (pre-agelastatin A intermediate), which aligns with the lower natural abundance of (–)-Agelastatin D. nih.gov The synthesis was completed by subsequent chemical transformations, including the bromination of the pyrrole (B145914) ring to yield (–)-Agelastatin F from (–)-Agelastatin D, thus confirming its structure. nih.gov

Key Methodological Innovations in Agelastatin Synthesis

The complex structure of the agelastatins has spurred the development of novel synthetic methods. A particularly noteworthy area of innovation has been the construction of the imidazolone D-ring and its subsequent elaboration.

The imidazolone moiety is a crucial component of the agelastatin core. Efficiently constructing this ring has been a key focus of synthetic efforts.

A significant methodological advance was the development of an imidazolone-forming annulation reaction. nih.govrsc.org This transformation allows for the direct conversion of a thioester to the corresponding imidazolone, which then serves as a key nucleophile in the subsequent biogenetically inspired cyclization to form the C-D ring system. nih.gov

This annulation methodology proved highly effective for accessing the (+)-O-methyl-pre-agelastatin D intermediate. The process involves treating a thioester with a stannylurea and a copper(I) triflate complex (CuTC), followed by exposure to methanolic hydrogen chloride to afford the desired product in good yield. nih.gov This method streamlines the synthesis by creating the imidazolone ring in a convergent manner. nih.gov Furthermore, this strategy was foundational for creating a variety of N1-alkyl and C5-ether agelastatin derivatives by using appropriately substituted urea (B33335) and alcohol components. nih.govresearchgate.net This carbohydroxylative trapping of imidazolones was a key step in the concise, enantioselective total syntheses of all known agelastatin alkaloids. nih.govrsc.org

Imidazolone Ring Formation Methodologies

Convergent Imidazolone Synthesis from Thioesters

A highly effective and versatile strategy for the construction of the imidazolone core of agelastatins involves a convergent synthesis starting from a common thioester intermediate. This method allows for the late-stage introduction of diversity at the N1 position of the imidazolone ring, facilitating the synthesis of various agelastatin congeners and derivatives. mit.edu

In a key example of this approach, a common thioester is coupled with appropriately substituted urea components. mit.edu This reaction, often an imidazolone-forming annulation, provides a modular route to precursors like pre-agelastatin. rsc.orgmit.edu The versatility of this thioester-based strategy has been demonstrated by the synthesis of a library of N1-alkyl and C5-ether agelastatin derivatives. This convergent approach is not only efficient for producing the natural alkaloids but also provides a powerful platform for generating novel analogues for structure-activity relationship (SAR) studies. mit.edu

Table 1: Examples of Convergent Imidazolone Synthesis for Agelastatin Derivatives This table is interactive and showcases representative transformations based on the described strategy.

| Common Intermediate | Coupling Partner (Urea) | Key Product | Application |

|---|---|---|---|

| Thioester (+)-12 | N-Methyl Urea | Pre-agelastatin A | Synthesis of Agelastatin A, D nih.govmit.edu |

| Thioester (+)-12 | N-Propyl Urea | N1-Propyl Pre-agelastatin | Synthesis of N1-Alkyl Derivatives mit.edu |

Stereocenter Control and Introduction in the C-ring

The construction of the cyclopentane (B165970) C-ring with its four specific stereogenic centers is arguably the most challenging aspect of synthesizing agelastatins. nih.gov Different research groups have devised distinct strategies to control this complex stereochemical arrangement.

One prominent strategy involves a late-stage C-ring formation. In this approach, the stereochemical outcome is governed by the existing C7-methine stereocenter. This control element directs the formation of the desired and thermodynamically favored C4, C5, and C8 stereocenters during the cyclization process. nih.gov Specifically, the C4-stereochemistry is established first, which in turn dictates the cis-fusion of the C/D ring system upon subsequent hydroxylation to set the C5-center. nih.gov

An alternative bioinspired approach focuses on forming the C-ring from a linear precursor in a single, highly diastereoselective step. This key transformation, often a 5-exo-trig cyclization or a Nazarov cyclization, simultaneously generates three contiguous stereocenters with the precise relative configuration required for the agelastatin core. nih.govnih.gov This method elegantly establishes a significant portion of the molecule's stereochemical complexity in one fell swoop. nih.gov

Pyrrole Moiety Construction and Functionalization

The pyrrole moiety is a defining feature of the broader family of pyrrole-imidazole alkaloids. nih.gov In the synthesis of Agelastatin D, the 2-aminopyrrole unit is typically introduced using pre-functionalized building blocks. A common tactic involves the coupling of an advanced intermediate with a known N-methoxy amido pyrrole. nih.gov For instance, the synthesis of Agelastatin A by Romo and co-workers achieved a key coupling between an acetal (B89532) fragment and an N-methoxy amido pyrrole, activated by tin(IV) chloride (SnCl₄), to form a crucial ethoxy carbinolamide intermediate. nih.gov

The specific bromination pattern on the pyrrole ring, which distinguishes congeners like this compound (monobrominated) from Agelastatin A (non-brominated) or Agelastatin B (dibrominated), is often established on the pyrrole building block prior to its incorporation into the main structure. This allows for a flexible and divergent approach to the various members of the agelastatin family. nih.gov

Advanced Ring Closure and Cyclization Reactions

Modern organic synthesis relies on powerful cyclization reactions to build complex molecular architectures efficiently. The total syntheses of this compound and its congeners feature several advanced examples of these transformations.

Drawing inspiration from hypothetical biosynthetic pathways, several total syntheses of agelastatins employ a 5-exo-trig cyclization as the key C-ring forming step. nih.govnih.gov This biomimetic strategy postulates that a linear precursor, such as a keramadine or pre-agelastatin A analogue, is ionized to form a reactive N-acyliminium ion. nih.govnih.gov This electrophilic intermediate is then trapped intramolecularly by the nucleophilic imidazolone ring in a 5-exo-trig fashion to construct the five-membered C-ring. nih.govresearchgate.net This cyclization is often highly diastereoselective and can establish multiple stereocenters simultaneously. nih.govnih.gov Mechanistic studies suggest this process can also proceed through a related Nazarov 4π electrocyclization of a pentadienyl cation, which is a resonance form of the N-acyliminium intermediate. nih.gov

Copper-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds. beilstein-journals.orgrsc.org While often overshadowed by palladium catalysis, copper-based systems offer unique reactivity and are particularly effective for certain transformations, such as the synthesis of N-arylated heterocycles. researchgate.net

In the context of agelastatin synthesis, a critical application of this methodology was the development of a copper-mediated cross-coupling reaction involving guanidine-based systems. This transformation provided a versatile and efficient route to the substituted imidazole (B134444) core of the alkaloids. nih.gov Such methods are advantageous as they often proceed under milder conditions than traditional Ullmann couplings and can exhibit different selectivities compared to palladium-catalyzed systems, sometimes allowing for ligandless conditions or retention of other halogen substituents. rsc.orgresearchgate.net

Table 2: Key Cyclization and Coupling Reactions in Agelastatin Synthesis This interactive table summarizes the advanced reactions discussed.

| Reaction Type | Precursor | Key Reagents/Conditions | Product Feature | Reference |

|---|---|---|---|---|

| 5-exo-trig Cyclization | Pre-agelastatin A | MeSO₃H, H₂O | Tetracyclic Core | nih.govnih.gov |

| 5-exo-trig / Nazarov | Linear Alkenyl Imidazolone | Trifluoroacetic Acid (TFA) | Cyclopentane C-Ring | nih.govresearchgate.net |

Domino, or cascade, reactions are processes where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. nih.gov These sequences are highly efficient, reducing waste, time, and the number of purification steps, thereby aligning with the principles of green chemistry. nih.gov

The synthesis of agelastatins has showcased the power of such sequences. For example, one reported approach to Agelastatin A involves two sequential, potentially biomimetic, cyclizations that can be considered a "one-two punch". nih.govnih.gov After the initial C-ring formation, a subsequent silica (B1680970) gel-assisted cyclization of a nagelamide J analogue forges the B-ring to complete the tetracyclic core. nih.govnih.gov Another synthetic route featured an early-stage cascade where deprotection of a carbamate (B1207046) revealed a free amine that underwent a spontaneous intramolecular conjugate addition to furnish a key pyrrolidine (B122466) intermediate. nih.gov These elegant one-pot and domino sequences enable the rapid construction of molecular complexity from simpler starting materials. nih.gov

Use of Orthogonally Protected Diaminocyclopentenones as Synthons

A significant advancement in the synthesis of agelastatins involves the use of orthogonally protected trans-4,5-diaminocyclopentenones (DCPs) as versatile building blocks. This strategy addresses the challenge of differentiating between the multiple amine functionalities within the complex tetracyclic core of this compound and its congeners.

A novel approach utilizes furfural (B47365) and two distinct amines in a copper(II) triflate (Cu(OTf)₂) promoted reaction to construct mixed trans-4,5-diaminocyclopentenones. researchgate.netacs.orgnih.govacs.org The key advantage of this method lies in the selection of amines with orthogonal protecting groups, which allows for their selective deprotection and subsequent modification. This stepwise functionalization is crucial for the controlled and efficient synthesis of complex natural products like (±)-Agelastatin A. researchgate.netacs.orgacs.org

The utility of this synthon was demonstrated in the total synthesis of (±)-Agelastatin A. researchgate.netacs.org By employing a DCP with orthogonally protected amines, the synthetic route can circumvent challenges associated with amine differentiation that were encountered in previous synthetic efforts. acs.org This methodology not only provides a streamlined pathway to the agelastatin core but also opens up possibilities for creating a diverse range of analogs with modifications at the amine positions. acs.org The stepwise deprotection of the orthogonally protected DCP intermediate is a key feature of this strategy, enabling a more controlled and versatile synthesis. acs.org This platform has the potential to facilitate more elegant and efficient strategies for the total synthesis of other natural products containing the diaminocyclopentane core. acs.org

Synthesis of this compound Derivatives and Analogs

The development of synthetic routes to agelastatins has not only enabled the total synthesis of the natural products themselves but has also provided a platform for the creation of a wide array of derivatives and analogs. These synthetic efforts are crucial for exploring the structure-activity relationship (SAR) of the agelastatin scaffold.

Strategies for N1- and C5-Substituted Agelastatin Derivatives

Targeted modifications at the N1 and C5 positions of the agelastatin core have been a key focus in the development of new derivatives. These positions are synthetically accessible and offer opportunities to introduce diverse functional groups that can modulate the biological profile of the parent compound. nih.gov

One successful strategy employs a late-stage C-ring formation, which allows for the synthesis of two distinct series of agelastatin derivatives with variations at the N1- and C5-positions. nih.gov This approach is underpinned by the development of a method for the direct conversion of a common thioester intermediate to an imidazolone, which then participates in a biomimetically inspired cyclization to form the C-D ring system. nih.govcore.ac.uk

For the synthesis of C5-substituted derivatives , a common strategy involves the C5-ionization of Agelastatin A, followed by nucleophilic trapping with various alcohols. This approach has led to the generation of a series of C5-ether derivatives. nih.gov

For N1-substituted derivatives , the synthetic design introduces the desired substituent at an earlier stage. By starting with a substituted urea, an N1-substituted pre-agelastatin intermediate is formed. This intermediate then undergoes the key C-ring cyclization to yield the final N1-substituted Agelastatin A analogs. nih.gov This methodology has proven versatile for introducing various alkyl groups at the N1-position. nih.gov

The table below summarizes a selection of synthesized N1- and C5-substituted agelastatin derivatives.

| Entry | Substituent | Agelastatin Derivative |

| 1 | C5-OCH₃ | Agelastatin E |

| 2 | C5-OCH₂CH₃ | C5-Ethoxy Agelastatin |

| 3 | C5-O(CH₂)₂CH₃ | C5-Propoxy Agelastatin |

| 4 | N1-CH₃ | N1-Methyl Agelastatin A |

| 5 | N1-CH₂CH₃ | N1-Ethyl Agelastatin A |

These synthetic strategies have been instrumental in producing a library of agelastatin derivatives, which have been crucial for probing the molecule's mechanism of action and identifying new analogs with potentially improved properties. nih.govnih.gov For instance, SAR studies have indicated that while some modifications are tolerated, others can significantly impact bioactivity, highlighting the importance of the intact functional groups for cytotoxicity. researchgate.net

Structure Activity Relationship Sar Investigations of Agelastatin D and Analogs

Comparative Analysis of Agelastatin D Potency within the Natural Series

The Agelastatin family of alkaloids, isolated from marine sponges, comprises six naturally occurring members: Agelastatins A-F. nih.govrsc.org Extensive research, including the total synthesis of all six compounds, has enabled a direct comparative analysis of their biological activities. nih.govmit.edu Within this series, (-)-Agelastatin A is consistently identified as the most potent compound against a range of human cancer cell lines. nih.govnih.gov

(-)-Agelastatin D, which lacks the N1-methyl group present on the D-ring of Agelastatin A, is the second most potent member of the family. nih.gov It demonstrates significant activity, particularly against lymphoma (U-937) and breast carcinoma (BT549) cell lines, following a similar pattern of selectivity to Agelastatin A. nih.gov In contrast, other natural analogs show markedly reduced or no activity; (-)-Agelastatins C and F, for instance, were found to be inactive at the concentrations tested in a comprehensive study. nih.gov The cytotoxic potencies of the natural Agelastatin series highlight the critical structural features that govern their bioactivity.

Table 1: Comparative Anticancer Activity of Natural (-)-Agelastatins Data represents the concentration required to inhibit cell growth by 50% (IC₅₀) in μM. A lower value indicates higher potency. "N/A" indicates data not available or inactive at tested concentrations.

| Compound | U-937 (Lymphoma) | BT549 (Breast Carcinoma) | HeLa (Cervical Carcinoma) | A549 (Lung Carcinoma) | IMR90 (Fibroblast) |

|---|---|---|---|---|---|

| (-)-Agelastatin A | 0.02 μM | 0.38 μM | 0.80 μM | 0.80 μM | 0.76 μM |

| (-)-Agelastatin B | >10 μM | >10 μM | >10 μM | >10 μM | >10 μM |

| (-)-Agelastatin C | >10 μM | >10 μM | >10 μM | >10 μM | >10 μM |

| (-)-Agelastatin D | 0.44 μM | 2.5 μM | >10 μM | >10 μM | >10 μM |

| (-)-Agelastatin E | >10 μM | >10 μM | >10 μM | >10 μM | >10 μM |

| (-)-Agelastatin F | >10 μM | >10 μM | >10 μM | >10 μM | >10 μM |

This table is generated based on data reported in the referenced literature. nih.gov

Influence of Specific Functional Groups on Bioactivity

Structure-activity relationship studies have underscored that several intact functional groups are essential for the cytotoxic effects of the agelastatin scaffold. researchgate.net Specifically, the presence of unmodified hydrogen atoms at the N3, C4, N9, and C15 positions is considered critical for maintaining bioactivity. researchgate.net Modification of these sites often leads to a significant reduction or complete loss of potency. For example, the introduction of a methyl group at the N9 position results in a derivative that is completely inactive. nih.gov This highlights the importance of the hydrogen-bonding capacity and the specific steric and electronic environment at these positions for target interaction.

The bromine atom at the C13 position of the pyrrole (B145914) ring is a characteristic feature of many potent agelastatins, including this compound. While its precise role is complex, its presence is generally favorable for bioactivity. However, research into synthetic analogs has shown that this position can tolerate some modification without complete loss of function. For instance, derivatives with a chloro or trifluoromethyl group at the C13 position have been shown to retain significant bioactivity against certain tumor cell lines. researchgate.net Furthermore, a 14-chloro analog of Agelastatin A also retained activity. nih.govjohnshopkins.edu This suggests that while the electronic properties and steric bulk of the C13-bromo group contribute to potency, it may be the presence of a halogen or another electron-withdrawing group on the pyrrole ring, rather than specifically bromine, that is a key determinant for activity.

Table 2: Summary of Functional Group Significance in Agelastatins

| Functional Group | Position | Observation | Implication for Bioactivity |

|---|---|---|---|

| N-H | N3 | Modification is detrimental. | Essential for activity. researchgate.net |

| C-H | C4 | Modification is detrimental. | Essential for activity. researchgate.net |

| N-H | N9 | Methylation leads to complete loss of activity. | Essential for activity. nih.gov |

| C-H | C15 | Modification is detrimental. | Essential for activity. researchgate.net |

| Bromo | C13 | Replacement with Chloro or CF₃ can retain activity. | Contributes to potency, but can be substituted. researchgate.net |

| Methyl | N1 | Absent in this compound; present in the more potent Agelastatin A. | Influences potency; its absence reduces but does not abolish activity. nih.gov |

Impact of Methylation and Alkylation on Agelastatin Reactivity

The degree and position of N-alkylation significantly modulate the chemical reactivity and stability of the agelastatin framework. nih.govnih.gov this compound, possessing three NH functional groups, is unsubstituted at the N1, N3, and N9 positions. researchgate.netnih.gov In contrast, Agelastatin A features an N1-methyl group. This single methylation difference has profound effects. The N1-methyl group in Agelastatin A acts as an electron-donating group, which influences the nucleophilicity of the C4 position. nih.gov This increased nucleophilicity is crucial for the key C8-C4 cyclization step in its proposed biosynthesis. nih.gov Studies on N-alkylation show that the distribution of alkyl groups among the nitrogen atoms shifts the equilibria between various reactive intermediates, thereby altering the chemical behavior and stability of the molecule. nih.gov For instance, N1-dealkylation, as seen in this compound, has been suggested to have a negative influence on activity in certain biological assays. mit.edu

The chemical reactivity of agelastatins often proceeds through the formation of N-acyliminium ions, which are resonance-stabilized carbocations. The stability of these intermediates at different positions, primarily C8 and C5, dictates the outcome of chemical transformations.

In biosynthetic pathways, the formation of an iminium ion at C8 is a key step. nih.gov For precursors to Agelastatin A, which are N1-methylated, the resulting iminium ion at C8 is highly electrophilic, and the C4 position is sufficiently nucleophilic to allow for rapid and efficient C8-C4 cyclization to form the characteristic C-ring. nih.gov In the case of pre-agelastatin D, which lacks the N1-methyl group, the C4 position is less nucleophilic. nih.gov Consequently, the C8-C4 cyclization occurs more slowly, allowing competitive side reactions to occur. nih.gov

An alternative reactive intermediate is the C5-iminium ion. This species can be formed by treating Agelastatin A with acid, which promotes the elimination of the C5-hydroxy group. mit.edu This C5-iminium intermediate can then be trapped by various nucleophiles, providing a synthetic route to a range of C5-substituted agelastatin derivatives. mit.edu The relative stability and reactivity of these C8 and C5 carbocation intermediates are thus central to both the biosynthesis and the synthetic derivatization of the agelastatin core structure.

Preclinical Biological Activities and Molecular Mechanisms of Agelastatin D

Cytotoxic Activity Spectrum of Agelastatin D

This compound has demonstrated notable cytotoxic activity against various human cancer cell lines. Its potency, however, varies depending on the specific cell line, indicating a degree of selectivity in its anticancer effects.

Differential Potency against Specific Human Cancer Cell Lines (e.g., U-937, BT549)

Comparative studies evaluating the anticancer activity of the six naturally occurring agelastatins have revealed a distinct activity profile for this compound. nih.gov While its sibling compound, Agelastatin A, generally exhibits the highest potency across most tested cell lines, this compound is also one of the most active members of the family. nih.govresearchgate.netnih.gov

Research has shown that this compound, which is characterized by the absence of a methyl group on its D-ring, displays reasonable cytotoxic activity against the human lymphoma cell line U-937 and modest activity against the BT549 breast carcinoma cell line. nih.gov This pattern of selective activity is similar to that of Agelastatin A. nih.gov The cytotoxic potency, measured as the half-maximal inhibitory concentration (IC₅₀) after a 48-hour exposure, highlights this differential effect. For instance, the IC₅₀ value for this compound in U-937 cells is significantly lower than in other solid tumor cell lines like HeLa (cervical carcinoma) and A549 (non-small cell lung carcinoma), underscoring its heightened effectiveness against certain blood cancer cells. nih.govmit.edu

Table 1: Cytotoxic Activity (IC₅₀) of this compound against Human Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| U-937 | Lymphoma | 0.08 |

| HeLa | Cervical Carcinoma | >10 |

| A549 | Non-Small Cell Lung Carcinoma | 6.5 |

| BT549 | Breast Carcinoma | 2.6 |

| IMR90 | Immortalized Lung Fibroblasts | 2.5 |

Data sourced from a comparative study of (−)-agelastatins after a 48-hour exposure. nih.gov

Cellular Responses Induced by this compound

This compound elicits specific cellular responses that contribute to its anticancer activity, primarily through the induction of programmed cell death and disruption of the cell division cycle.

Apoptosis Induction Pathways

One of the key mechanisms underlying the cytotoxicity of this compound is its ability to induce apoptosis, a form of programmed cell death. Studies have confirmed that this compound, along with Agelastatin A, induces apoptosis in a dose-dependent manner in cancer cells. nih.govnih.gov This process is crucial for eliminating malignant cells in a controlled way that avoids the inflammatory response associated with other forms of cell death. While the induction of apoptosis is well-established, the precise signaling cascade—whether it proceeds primarily through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway—is not yet fully detailed for this compound specifically.

Cell Cycle Perturbation Analysis: G2/M-Phase Arrest

In addition to triggering apoptosis, this compound perturbs the normal progression of the cell cycle. nih.govnih.gov Investigations have consistently shown that treatment with this compound causes cancer cells to accumulate in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov The G2 phase is the final checkpoint before cells enter mitosis (M phase), where the cell divides. By arresting cells at this G2/M checkpoint, this compound effectively halts cell proliferation, preventing the formation of new cancer cells and often leading to subsequent apoptosis. nih.govnih.gov This G2/M arrest is a shared and significant mechanistic feature of the most potent agelastatin alkaloids. nih.govmit.edu

Evaluation of Tubulin Dynamics and Non-Involvement

Many anticancer agents that cause G2/M phase arrest achieve this by interfering with microtubules, which are essential components of the mitotic spindle required for cell division. These agents either stabilize or destabilize tubulin polymers. However, detailed investigations using confocal microscopy have determined that this compound does not affect tubulin dynamics within cells. nih.govresearchgate.netnih.gov This finding is significant as it distinguishes the mechanism of this compound from classic tubulin-targeting drugs like paclitaxel (B517696) or vinca (B1221190) alkaloids, suggesting a different molecular target is responsible for its cell cycle effects.

Modulation of Cancer Invasion and Metastasis by Agelastatin Alkaloids

Beyond direct cytotoxicity, the agelastatin family of alkaloids has been shown to modulate cancer invasion and metastasis, which are hallmarks of advanced and aggressive cancers. nih.govnih.govresearchgate.net Research indicates that agelastatins can inhibit these processes at non-cytotoxic concentrations. nih.govnih.gov This activity appears to be linked to the inhibition of signaling pathways that promote cell migration and invasion. For example, Agelastatin A has been shown to inhibit osteopontin-mediated neoplastic transformation and metastasis. nih.govresearchgate.net While this effect has been studied more extensively for other agelastatins like A and E, it points to a broader capability within the alkaloid class to interfere with the complex processes that lead to the spread of cancer. nih.govnih.gov

Effects on Components of the Tumor Microenvironment

The tumor microenvironment, a complex ecosystem of cancer cells, stromal cells, signaling molecules, and the extracellular matrix, plays a pivotal role in cancer progression and metastasis. A key component of this environment is the cancer-associated fibroblast (CAF). Emerging research indicates that certain members of the agelastatin family of marine alkaloids can modulate the activity of these fibroblasts.

Studies have demonstrated that agelastatin alkaloids can influence breast cancer-associated fibroblasts, which in turn affects the invasive properties of cancer cells. nih.gov Specifically, these compounds have been shown to interfere with the signaling pathways within fibroblasts that promote cancer cell invasion, migration, and the characteristics of cancer stem cells. nih.govnih.gov While much of the detailed research has focused on Agelastatin A, comparative studies have been conducted. For instance, (−)-agelastatin E has been found to be more potent than (−)-agelastatin A in disrupting fibroblast-mediated effects on cancer cells. nih.govnih.gov This line of research underscores the potential of agelastatin alkaloids, including this compound, as modulators of the tumor microenvironment. nih.govacs.org By targeting the supportive stromal cells, these compounds represent a therapeutic strategy that extends beyond direct cytotoxicity to cancer cells.

| Compound | Effect on Tumor Microenvironment | Source(s) |

| Agelastatin Alkaloids | Modulate cancer-associated fibroblasts to reduce cancer cell invasion and migration. | nih.govnih.gov |

| (-)-Agelastatin A | At non-cytotoxic doses, abrogates the effects of up-regulated fibroblast osteopontin (B1167477) on cancer cell behavior. | nih.gov |

| (-)-Agelastatin E | Shows greater potency than (-)-Agelastatin A in blocking fibroblast-mediated effects on cancer cells. | nih.govnih.gov |

Insights from Osteopontin- and Tiam1-Mediated Pathway Modulation

A significant pathway through which agelastatins exert their influence on the tumor microenvironment involves the modulation of T-cell lymphoma invasion and metastasis-1 (Tiam1) and osteopontin (OPN) in fibroblasts. nih.gov Tiam1 is a Rac GTPase exchange factor, and its expression level in breast cancer-associated fibroblasts has been shown to regulate the secretion of OPN. nih.govnih.gov

The pathway operates as follows: a downregulation of Tiam1 in fibroblasts leads to an increased transcription and secretion of OPN. nih.govnih.gov This secreted OPN then acts on associated breast cancer cells, enhancing their invasion, migration, and epithelial-mesenchymal transition (EMT), and enriching the cancer stem cell population. nih.gov These effects are long-lasting, persisting even after the cancer cells are no longer in contact with the fibroblasts. nih.gov

Agelastatin alkaloids have been identified as inhibitors of this process. Specifically, Agelastatin A, at concentrations well below its cytotoxic range, can inhibit the transcription of osteopontin in mammary fibroblasts. nih.govresearchgate.net This suggests that agelastatins can disrupt the communication between cancer-associated fibroblasts and breast cancer cells, thereby mitigating the pro-metastatic effects of the Tiam1-OPN pathway. nih.gov This targeted modulation of a specific signaling axis within the tumor stroma highlights a nuanced mechanism of action for this class of compounds. nih.govbaylor.edu

| Key Molecule | Role in Pathway | Effect of Agelastatins | Source(s) |

| Tiam1 | Rac GTPase exchange factor. Its downregulation in fibroblasts initiates the pathway. | Agelastatins indirectly counter the effects of Tiam1 downregulation. | nih.govnih.gov |

| Osteopontin (OPN) | Secreted by fibroblasts; promotes cancer cell invasion, migration, and stemness. | Agelastatin A inhibits OPN transcription in fibroblasts. | nih.govnih.govresearchgate.net |

| Rac1 | A Rho-like protein. Tiam1 acts as a GDP-GTP exchanger for it. | The Tiam1/Rac1 signaling is implicated in tumor progression and chemoresistance. | nih.gov |

Elucidation of Molecular Targets and Mechanism of Action

Ribosomal Binding and Protein Synthesis Inhibition (Inference from Agelastatin A Studies)

While direct crystallographic studies on this compound are not widely available, extensive research on its closely related analogue, Agelastatin A (AglA), provides strong inferential evidence for its mechanism of action. Studies have unequivocally identified the eukaryotic ribosome as the primary cellular target for AglA. nih.govnih.govacs.org This discovery positions agelastatins as potent inhibitors of protein synthesis, a fundamental process for cell growth and proliferation. nih.gov

The mechanism involves AglA binding directly to the 80S eukaryotic ribosome. baylor.edunih.gov Using chemical footprinting and X-ray crystallography, the binding site was precisely mapped to the A-site of the peptidyl transferase center (PTC) on the large ribosomal subunit. nih.govnih.gov The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids. By occupying this critical site, AglA physically obstructs the accommodation of aminoacyl-tRNAs, thereby inhibiting the elongation phase of translation and halting protein synthesis. baylor.edunih.govyoutube.com The binding is stabilized by key interactions, including hydrogen bonding and π-stacking with rRNA nucleotides. baylor.edu Given the high structural similarity between this compound and Agelastatin A, it is highly probable that this compound shares this mechanism of action, functioning as a direct inhibitor of ribosomal activity and protein synthesis. nih.gov

Other Hypothesized Mechanistic Pathways

Beyond direct protein synthesis inhibition, other biological activities have been reported for the agelastatin family, suggesting additional or secondary mechanisms of action. One such proposed target is Glycogen (B147801) Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes, including cell proliferation and survival. baylor.edu Inhibition of GSK-3 by Agelastatin A has been noted, although this is less extensively characterized than its ribosome-inhibiting activity. baylor.edu

Furthermore, studies on various cancer cell lines have shown that agelastatins can induce apoptotic cell death and cause cell cycle arrest, typically in the G2/M phase. researchgate.netmit.edu For instance, Agelastatin A treatment of certain cancer cells leads to an accumulation of cells in the G2 phase, along with a decrease in the expression of key cell cycle regulatory proteins like cyclin D1 and cyclin E, and an increase in cyclin B1. researchgate.net While these effects could be a direct downstream consequence of halting protein synthesis, they represent important mechanistic outcomes of agelastatin treatment. It is plausible that this compound contributes to its anticancer effects through a similar combination of inducing cell cycle arrest and promoting apoptosis.

Future Directions and Advanced Research Methodologies for Agelastatin D

Development of Novel Analytical and Evaluation Tools

The evolution of sophisticated biological assays and computational methods is critical for a deeper understanding of the therapeutic potential of complex natural products like Agelastatin D. These tools allow for more accurate predictions of efficacy and guide the development of new, more effective analogs.

Application of Three-Dimensional Co-culture Assays in Biological Evaluation

To better mimic the complex tumor microenvironment, researchers have moved beyond traditional two-dimensional cell cultures to more physiologically relevant three-dimensional (3D) models. nih.govmdpi.com For the agelastatin family, a 3D co-culture assay has been instrumental in evaluating the biological activity of various derivatives. nih.govnih.gov This system typically involves growing cancer cells with other cell types, such as fibroblasts, which allows them to aggregate into spheroids that more closely resemble the architecture of a tumor. nih.gov

In studies on related agelastatins, this co-culture model was used to assess how the compounds modulate the interaction between breast cancer cells and mammary fibroblasts at non-cytotoxic concentrations. nih.govnih.gov For instance, Agelastatin A was found to counteract the cancer-promoting effects of osteopontin (B1167477) (OPN), a protein secreted by fibroblasts that enhances cancer cell invasion. nih.gov These assays also revealed that (-)-Agelastatin E possesses greater potency than (-)-Agelastatin A in this system. nih.govnih.gov The application of such 3D co-culture models is a vital future step for evaluating this compound, enabling a more nuanced understanding of its effects on cell-cell interactions, invasion, and metastasis within a simulated tumor microenvironment.

Computational Modeling and Virtual Screening Platforms for Analog Discovery

Computational chemistry offers powerful tools for accelerating the discovery and optimization of drug candidates. eddc.sg Virtual screening, which involves docking large libraries of digital compounds into the 3D structure of a biological target, allows for the rapid identification of potential new analogs. eddc.sgnih.gov While extensive virtual screening campaigns for this compound have not been detailed, the foundational work has been laid through molecular modeling of the agelastatin scaffold. nsf.gov

For example, computational docking has been employed to model the interaction of agelastatin derivatives with their biological target, the ribosome. nsf.gov These models, guided by X-ray crystallography data of Agelastatin A bound to the ribosome, help rationalize the structure-activity relationships (SAR) observed in biological assays and inform the design of new analogs with potentially improved binding and efficacy. nsf.gov Applying these computational platforms specifically to this compound, using its unique structure as a template, will enable the virtual screening of vast chemical libraries to discover novel derivatives and guide synthetic efforts toward the most promising candidates.

Rational Design and Synthesis of Advanced this compound Analogs

The rational design of new analogs based on a deep understanding of the molecule's structure-activity relationship is key to unlocking its full therapeutic potential. This involves targeted structural modifications to enhance desired pharmacological properties while minimizing off-target effects.

Improving Pharmacological Efficacy through Structural Modifications

Extensive SAR studies on the agelastatin family have provided a blueprint for designing more potent analogs. A key finding is that while the core tetracyclic structure is sensitive to change, the pyrrole (B145914) ring is a region that tolerates modification well. nih.gov Research has shown that adding electron-withdrawing groups at the C13-position of the pyrrole can lead to a marked increase in potency. nih.gov

This strategy has been successfully applied to Agelastatin A, leading to derivatives such as a C13-trifluoromethyl analog with enhanced activity. nih.gov Similarly, a 14-chloro derivative of Agelastatin A retained significant activity. nih.gov These findings strongly suggest that similar modifications to the pyrrole ring of this compound could yield analogs with superior pharmacological efficacy. Future research will focus on applying these established principles to synthesize a new generation of this compound derivatives.

Design of Analogs with Altered Reactivity or Selectivity

Beyond enhancing potency, structural modifications can be used to fine-tune a compound's chemical reactivity and biological selectivity. Studies on N-methyl derivatives of Agelastatin A have shown that substitutions on the nitrogen atoms can significantly alter the molecule's stability and chemical behavior under different conditions. mdpi.com

Specifically for this compound, research on its biosynthetic precursor suggests that the final cyclization step to form the C-ring is slower compared to that of Agelastatin A. mdpi.comresearchgate.net This distinct reactivity profile could be exploited to design analogs with unique properties. Furthermore, strategic modifications have led to Agelastatin A derivatives, such as 14-chloro AglA and 14-methyl AglA, that retain anticancer activity but show reduced toxicity toward normal, non-cancerous cells, indicating improved selectivity. nih.govjohnshopkins.edu Applying these design principles to the this compound scaffold could lead to the development of highly selective agents with an improved therapeutic window.

Strategies for Enhanced Access to this compound and its Derivatives

The limited availability of agelastatins from their natural marine sources has historically been a barrier to extensive research. nih.govcore.ac.uk To overcome this, chemists have developed innovative and efficient total synthesis strategies that not only produce the natural compounds but also provide adaptable platforms for creating a diverse range of derivatives.

Several key approaches have been established:

Late-Stage C-Ring Formation: In contrast to early methods, modern syntheses often construct the crucial C-ring at a late stage. nih.govnih.gov This approach allows for greater flexibility and the creation of diverse precursors that can be converted into various analogs.

Convergent Synthesis from a Common Intermediate: A powerful strategy involves the convergent synthesis of N1-alkyl and C5-ether derivatives from a common thioester intermediate. nih.govnih.gov This platform enables the rapid and efficient production of different agelastatin analogs for biological testing. nih.govnih.gov

Biogenetically Inspired Synthesis: Some synthetic routes are inspired by the plausible biosynthetic pathway of the agelastatins. core.ac.ukrsc.org These biomimetic strategies, which can involve key steps like a 5-exo-trig cyclization to form the C-ring, have proven effective for gram-scale synthesis. core.ac.uk

Hidden Symmetry Approach: A novel strategy was developed based on identifying a "hidden" pseudo-symmetry element in a derivative, which enabled a synthetic route featuring late-stage variation of the pyrrole moiety. nsf.gov

The first total syntheses of this compound, along with C, E, and F, were achieved using a unified, bio-inspired approach, which now makes these once-scarce compounds accessible for advanced research and development. core.ac.ukrsc.org These robust synthetic platforms are essential for systematically exploring the therapeutic potential of this compound and its future derivatives.

Exploration of this compound's Broader Biological Implications and Targets

While recognized for its potent cytotoxic effects, ongoing research into this compound and its congeners, particularly Agelastatin A, has begun to unveil a wider array of biological activities and molecular targets. These investigations are crucial for understanding the full therapeutic potential of this marine-derived alkaloid. The primary mechanism of action for the agelastatin family appears to be the disruption of fundamental cellular processes, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net

A significant finding is that this compound, along with Agelastatin A, induces a dose-dependent arrest of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This disruption of the cell cycle is a key factor in its anticancer properties. Furthermore, studies have demonstrated that this effect is not due to interference with tubulin dynamics, a common mechanism for other G2/M-arresting agents. nih.govresearchgate.net This distinction points towards a more unique molecular target.

The induction of apoptosis, or programmed cell death, is another critical biological outcome of this compound treatment. researchgate.net Research on the closely related Agelastatin A has shown that this process involves the activation of procaspase-3 to caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net Given the structural similarity, it is highly probable that this compound triggers apoptosis through a similar caspase-dependent pathway.

More recent and detailed investigations into Agelastatin A have identified the eukaryotic ribosome as a primary molecular target. nih.govbaylor.edu It specifically binds to the A-site of the Peptidyl Transferase Center (PTC) on the 80S ribosome. nih.govbaylor.edu This binding action effectively inhibits protein synthesis during the elongation phase, preventing the formation of peptide bonds. baylor.edu This inhibition of translation is a powerful mechanism that can selectively impact rapidly proliferating cancer cells, which have a high demand for protein synthesis. Although this detailed mechanism was elucidated for Agelastatin A, the conserved core structure of the agelastatins strongly suggests that this compound functions in a similar manner.

Beyond its direct impact on protein synthesis and the cell cycle, research has pointed to other potential biological roles for the agelastatin family. For instance, Agelastatin A has been shown to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β) and the expression of osteopontin (OPN), a protein implicated in neoplastic transformation and metastasis. nih.govnih.govnsf.gov The inhibition of these pathways could contribute to the broader anticancer and anti-metastatic potential of these compounds. While these effects have been primarily documented for Agelastatin A, they represent important areas for future investigation into the full biological profile of this compound.

The table below summarizes the key biological implications and molecular targets identified for this compound and its closely related analog, Agelastatin A.

| Biological Implication / Target | Effect | Compound Studied |

| Cell Cycle | Induces G2/M phase arrest | This compound & A nih.govresearchgate.net |

| Apoptosis | Induces dose-dependent apoptosis | This compound & A researchgate.net |

| Activation of caspase-3 | Agelastatin A researchgate.net | |

| Cleavage of PARP | Agelastatin A researchgate.net | |

| Protein Synthesis | Inhibition of translation elongation | Agelastatin A nih.govbaylor.edu |

| Binds to the Peptidyl Transferase Center (PTC) of the 80S ribosome | Agelastatin A nih.govbaylor.edu | |

| Other Potential Targets | Inhibition of glycogen synthase kinase-3β (GSK-3β) | Agelastatin A baylor.edunih.govnih.gov |

| Inhibition of osteopontin (OPN) expression | Agelastatin A nih.govnsf.gov |

Q & A

Q. What gaps exist in understanding this compound's resistance mechanisms, and what models can address them?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.